3-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13427422
Molecular Formula: C16H25ClN4O2
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25ClN4O2 |
|---|---|
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | tert-butyl 3-[[(4-chloro-5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25ClN4O2/c1-11-8-18-14(20-13(11)17)19-9-12-6-5-7-21(10-12)15(22)23-16(2,3)4/h8,12H,5-7,9-10H2,1-4H3,(H,18,19,20) |
| Standard InChI Key | MCGGESOEGRAVIM-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1Cl)NCC2CCCN(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CN=C(N=C1Cl)NCC2CCCN(C2)C(=O)OC(C)(C)C |
Introduction
Synthesis
While the exact synthesis pathway for this compound is not provided, similar compounds are typically prepared through:
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Nucleophilic substitution reactions to introduce the pyrimidine substituents.
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Amine coupling to attach the piperidine group.
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Esterification to form the tert-butyl ester group.
Applications
Compounds with pyrimidine and piperidine scaffolds are widely studied for their:
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Pharmacological properties, such as anticancer, antiviral, or anti-inflammatory activities.
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Chemical versatility, serving as intermediates in the synthesis of more complex molecules.
Analytical Characterization
Such compounds are characterized using:
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NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.
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Mass Spectrometry (MS): To verify molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups.
Potential Research Directions
Future studies could explore:
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Biological activity screening, especially targeting enzymes or receptors related to pyrimidine derivatives.
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Structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.
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Docking simulations to predict binding affinities with biological targets.
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